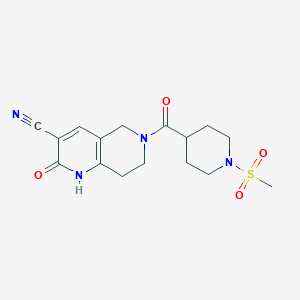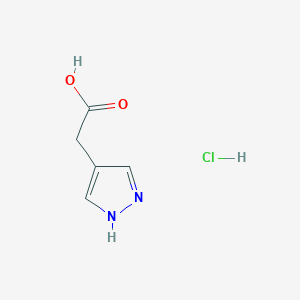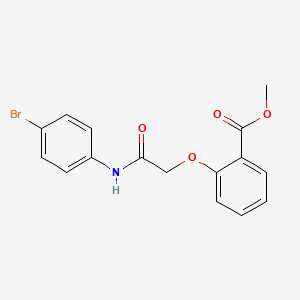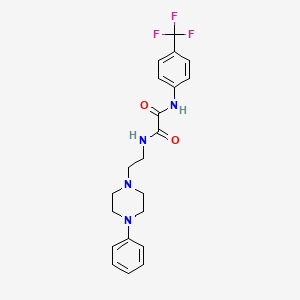
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs.
Mode of Action
The compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neurons. This action helps to prevent the spread of seizure activity within the brain .
Biochemical Pathways
The compound’s action on the neuronal voltage-sensitive sodium channels affects the propagation of action potentials within the neurons. This disruption in the normal flow of electrical signals within the brain can help to prevent the synchronization of neuronal firing that occurs during a seizure .
Result of Action
The result of the compound’s action is a reduction in the excitability of neurons, which can help to prevent the spread of seizure activity within the brain . This can lead to a decrease in the frequency and severity of seizures in individuals with epilepsy .
生化学分析
Biochemical Properties
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . This suggests that N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide may interact with similar enzymes or proteins.
Cellular Effects
Related compounds have been shown to have anticonvulsant activity, suggesting potential effects on neuronal cells .
Molecular Mechanism
Similar compounds have been found to bind to neuronal voltage-sensitive sodium channels, which could suggest a potential mechanism of action .
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-6-8-17(9-7-16)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMNAMWIZXGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
![N-[(3,5-difluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2892229.png)
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)

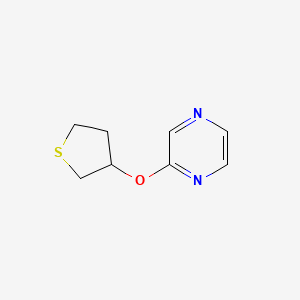
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2892237.png)
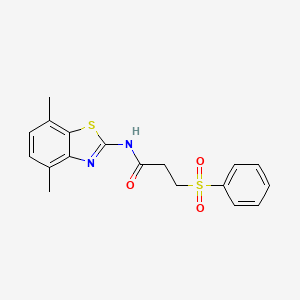
![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2892240.png)
![methyl 2-[4-(3-hydroxypropyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2892242.png)
![5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2892244.png)
